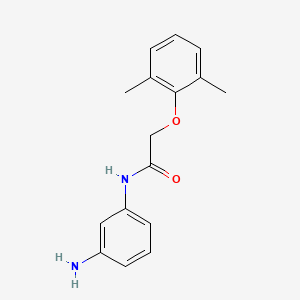

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as NAPAP, is an important organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and is often used as an intermediate in chemical synthesis. NAPAP is a white crystalline solid with a molecular weight of 206.27 g/mol and a melting point of 182-185°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and chloroform.

Scientific Research Applications

Anticancer Activity

A study by Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and evaluated its anticancer activity through molecular docking analysis targeting the VEGFr receptor. The compound exhibited potential as an anticancer drug, showing promising interaction with the target receptor, which is crucial in cancer research and therapy development (Sharma et al., 2018).

Anticonvulsant Activity

Pękala et al. (2011) investigated the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides. The study highlighted one compound in particular that showed effectiveness in preventing seizures in mouse models, suggesting potential applications in developing treatments for epilepsy and related neurological disorders (Pękala et al., 2011).

Bioactive Nitrosylated and Nitrated Derivatives

Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. These compounds, derived from microbial degradation processes, exhibited bioactive properties that could have implications in agricultural sciences, particularly in understanding plant-microbe interactions and the development of new biopesticides or plant growth regulators (Girel et al., 2022).

Potential Pesticides

Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide for potential pesticide applications. The study provided powder diffraction data, suggesting these compounds' suitability for further exploration as pesticides, which could lead to the development of new agrochemicals (Olszewska et al., 2011).

properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNFAPHAKJOXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)